REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[N:5]=[C:4]([OH:12])[CH:3]=1.[H-].[Na+].[C:15]([CH2:19]OS(C1C=CC(C)=CC=1)(=O)=O)([F:18])([F:17])[F:16].O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:12][CH2:19][C:15]([F:18])([F:17])[F:16])[N:5]=[C:6]([C:8]([CH3:9])([CH3:11])[CH3:10])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)COS(=O)(=O)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 70° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EA twice
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×) and brine twice
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by CC (PE/EA=30/1)
|
Type
|
CUSTOM
|
Details
|
to give compound P2a (1.13 g, 17%) as a white oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=NC(=C1)OCC(F)(F)F)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |